![molecular formula C24H22Cl2N4 B14371989 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine CAS No. 91919-75-4](/img/structure/B14371989.png)
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes both acridine and bis(2-chloroethyl)amine moieties. These structural features contribute to its biological activity, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with acridin-9-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while reduction could produce reduced amine compounds.
科学研究应用
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cell division.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine involves its interaction with cellular components. The bis(2-chloroethyl)amine moiety is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This action is particularly significant in cancer cells, where rapid cell division is a hallmark . The acridine moiety may also intercalate into DNA, further inhibiting its function.
相似化合物的比较
Similar Compounds
Chlorambucil: Another nitrogen mustard compound used as an anticancer agent.
Melphalan: Similar in structure and function, used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine is unique due to its dual functional groups, which provide a combination of DNA intercalation and alkylation. This dual action enhances its effectiveness as an anticancer agent compared to compounds with a single mode of action .
属性
CAS 编号 |
91919-75-4 |
|---|---|
分子式 |
C24H22Cl2N4 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine |
InChI |
InChI=1S/C24H22Cl2N4/c25-13-15-30(16-14-26)19-11-9-18(10-12-19)17-27-29-24-20-5-1-3-7-22(20)28-23-8-4-2-6-21(23)24/h1-12,17H,13-16H2,(H,28,29) |
InChI 键 |
NXXFROXVVCEZGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=CC=C(C=C4)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
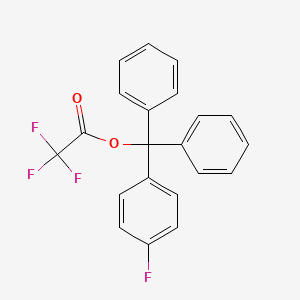
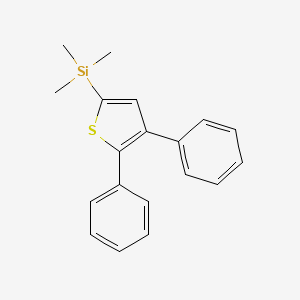
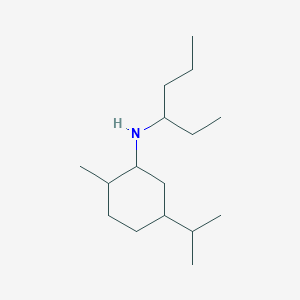
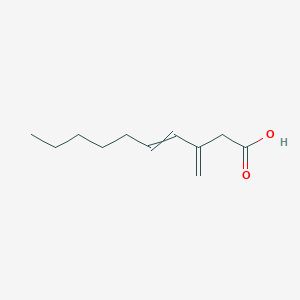
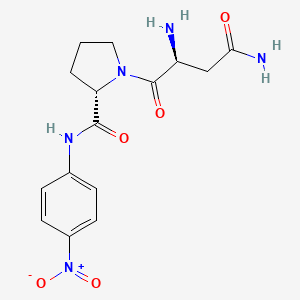
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)

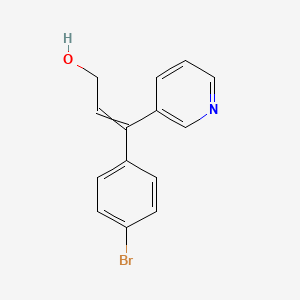

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

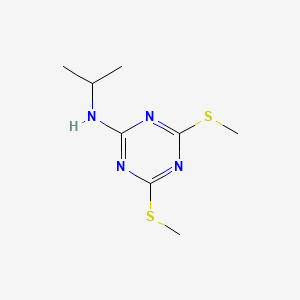
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
